Fmoc-Cit-OH

Catalog No.
S715579
CAS No.
133174-15-9
M.F
C21H23N3O5
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Cit-OH

CAS Number

133174-15-9

Product Name

Fmoc-Cit-OH

IUPAC Name

(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1

InChI Key

NBMSMZSRTIOFOK-SFHVURJKSA-N

Synonyms

Fmoc-Cit-OH;Fmoc-L-citrulline;133174-15-9;Nalpha-Fmoc-L-citrulline;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoicacid;Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-citrulline;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-ureido-pentanoicacid;L-Ornithine,N5-(aminocarbonyl)-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-;C21H23N3O5;AC1MBSUX;PubChem19002;KSC183O6L;47518_ALDRICH;SCHEMBL119468;47518_FLUKA;CTK0I3765;MolPort-003-725-364;ACT03148;ZINC2517152;ANW-19515;CF-287;MFCD00151943;AKOS015837234;AKOS015895285;AM82463

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O

Fmoc-Cit-OH (N-alpha-Fmoc-L-citrulline) is a highly specialized, orthogonally protected amino acid derivative central to the synthesis of protease-sensitive peptide linkers, most notably the valine-citrulline (Val-Cit) motif. Featuring a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group and a neutral, unprotected ureido side chain, this compound is engineered for solid-phase peptide synthesis (SPPS). In industrial and pharmaceutical procurement, Fmoc-Cit-OH is primarily sourced as the critical precursor for antibody-drug conjugate (ADC) linkers, where it enables the precise assembly of self-immolative segments (such as Val-Cit-PAB) that undergo targeted enzymatic cleavage by Cathepsin B in the tumor microenvironment. Its compatibility with mild basic deprotection conditions ensures the structural integrity of complex, acid-sensitive cytotoxic payloads during late-stage conjugation[1].

Research Fit

SPPS Workflow Fmoc-based solid-phase peptide synthesis compatible
L-Citrulline Incorporation Key residue for Val-Cit ADC linkers and citrullination PTM studies
DMF/DMSO Solubility Soluble in standard SPPS solvents; sparingly water-soluble

Substituting Fmoc-Cit-OH with closely related analogs fundamentally disrupts the synthetic workflow and payload stability of targeted therapeutics. While Boc-Cit-OH offers a similar citrulline core, its reliance on harsh acidic cleavage (e.g., strong TFA or HF) for deprotection is incompatible with acid-labile payloads like monomethyl auristatin E (MMAE) and self-immolative para-aminobenzyl (PAB) groups, leading to severe degradation. Conversely, attempting to substitute citrulline with arginine (e.g., Fmoc-Arg(Pbf)-OH) introduces a highly basic guanidino group that requires bulky side-chain protection, altering both the coupling kinetics due to steric hindrance and the biological cleavage profile of the final linker. Furthermore, utilizing unprotected L-citrulline in solution-phase synthesis results in severe solubility issues in polar organic solvents, necessitating laborious chromatographic separations and drastically reducing overall yields[1].

Substitution Risk

Charge-dependent enzyme recognition
Citrulline neutral ureido group vs. arginine cationic guanidino alters protease substrate specificity.
Cathepsin B cleavage unavailable
Reported that arginine-based linkers do not support cathepsin B-mediated cleavage required for ADC payload release.
PTM neo-epitope incompatibility
Citrulline is a specific PAD-generated neo-epitope in autoimmunity; arginine cannot replicate this modification.

Deprotection Mildness and Payload Compatibility vs. Boc-Protected Analogs

In the synthesis of complex ADC linkers, the choice of N-alpha protection dictates the survival of the cytotoxic payload. Fmoc-Cit-OH utilizes a base-labile Fmoc group that is efficiently removed using 20% piperidine in DMF. This mild condition preserves acid-sensitive moieties such as the PAB self-immolative spacer and MMAE payloads. In contrast, Boc-Cit-OH requires highly acidic conditions (e.g., 95% TFA or HF) for deprotection, which can prematurely trigger the self-immolative cascade or degrade complex cytotoxins [1].

Evidence DimensionDeprotection conditions and payload compatibility
Target Compound DataFmoc-Cit-OH: Mild basic cleavage (20% piperidine/DMF), preserves acid-labile linkers/payloads.
Comparator Or BaselineBoc-Cit-OH: Harsh acidic cleavage (TFA/HF), degrades acid-sensitive ADC components.
Quantified DifferenceShifts deprotection from pH < 1 to pH > 10, enabling orthogonal synthesis.
ConditionsSolid-phase assembly of Val-Cit-PAB-MMAE linkers.

Crucial for procurement in ADC manufacturing, as it allows the integration of highly sensitive cytotoxic payloads without degradation during the linker assembly process.

Enantiomeric Purity
Class-level
≥99.5% L-Cit vs 100% D-Cit
Supports L-peptide chiral fidelity
Data to verify; specification review

Side-Chain Protection Requirements vs. Arginine Precursors

Citrulline is frequently utilized as a neutral isostere for arginine to modulate peptide charge and improve enzymatic cleavage specificity. When synthesizing these sequences, Fmoc-Cit-OH offers a distinct process advantage: its polar but non-ionic ureido side chain is sufficiently unreactive to be used without side-chain protection. In contrast, Fmoc-Arg(Pbf)-OH requires the bulky, acid-labile Pbf protecting group to mask its highly basic guanidino moiety. The absence of a bulky side-chain protecting group on Fmoc-Cit-OH reduces steric hindrance during coupling, improving atom economy and eliminating the need for a dedicated side-chain global deprotection step with concentrated TFA [1].

Evidence DimensionSide-chain protecting group mass and deprotection steps
Target Compound DataFmoc-Cit-OH: 0 Da side-chain protecting group; 0 extra deprotection steps.
Comparator Or BaselineFmoc-Arg(Pbf)-OH: 252 Da (Pbf) side-chain protecting group; requires concentrated TFA cleavage.
Quantified Difference100% reduction in side-chain protecting group mass and elimination of final acidic global deprotection.
ConditionsStandard Fmoc-SPPS coupling cycles.

Streamlines the manufacturing process by reducing raw material costs, improving coupling kinetics, and minimizing acidic waste.

ADC Linker Cleavage
Head-to-head
≥20-fold higher in vitro cytotoxicity (VC(S)-PBD vs VC(R)-PBD)
Context-dependent cathepsin B-mediated payload release
Reported in vitro cell-model comparison

Solid-Phase Yield Optimization vs. Solution-Phase Citrulline Synthesis

Traditional solution-phase synthesis of Val-Cit linkers using unprotected citrulline suffers from severe solubility limitations in polar organic solvents (e.g., DCM, MeCN), leading to difficult chromatographic purifications and variable yields. Utilizing Fmoc-Cit-OH enables Solid-Phase Peptide Synthesis (SPPS). While standard Fmoc deprotection can cause base-promoted δ-lactam formation and premature resin cleavage (yielding <25%), optimized Fmoc-SPPS protocols using Oxyma as a buffering agent suppress this side reaction. This optimized Fmoc-Cit-OH solid-phase route achieves up to a 10-fold increase in overall yield compared to traditional solution-phase or unbuffered solid-phase methods, bypassing laborious intermediate chromatography [1].

Evidence DimensionOverall synthetic yield of Val-Cit linker constructs
Target Compound DataFmoc-Cit-OH (Optimized SPPS with Oxyma buffer): High yield (up to 10-fold increase), no intermediate chromatography.
Comparator Or BaselineSolution-phase citrulline / Unbuffered SPPS: Low yield (<25% due to δ-lactam self-cleavage) and poor solubility.
Quantified DifferenceUp to 10-fold improvement in overall yield.
ConditionsAssembly of Cathepsin B-cleavable dipeptide linkers on 2-CTC resin.

Directly impacts the cost-of-goods and scalability for industrial ADC linker production by eliminating bottlenecks in purification and yield.

HPLC Purity
Class-level
≥99.0% (area%)
Supports sequence fidelity in SPPS
Class-level inference; procurement review
DMF Solubility
Class-level
Clearly soluble at 1 mmol in 2 ml
Supports automated SPPS coupling
Data to verify; class-level

Synthesis of Cathepsin B-Cleavable ADC Linkers

Because Fmoc-Cit-OH allows for mild basic deprotection, it is the premier choice for synthesizing Val-Cit-PAB linker systems. It enables the precise, orthogonal construction of the linker while preserving the integrity of downstream acid-sensitive cytotoxic payloads like MMAE or MMAF [1].

Automated Solid-Phase Peptide Synthesis (SPPS) of Citrullinated Peptides

Fmoc-Cit-OH is highly suited for automated SPPS platforms. Its lack of requirement for side-chain protection streamlines the synthesis of citrulline-containing sequences, avoiding the steric hindrance and harsh cleavage conditions associated with protected arginine analogs [2].

High-Yield Library Generation of Protease-Sensitive Spacers

Utilizing optimized buffered protocols, Fmoc-Cit-OH allows for the rapid, high-yield solid-phase generation of diverse dipeptide and tripeptide linker libraries. This overcomes the severe solubility and purification bottlenecks inherent to solution-phase citrulline chemistry, making it ideal for high-throughput screening of novel bioconjugates [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
ADC linker research
Cathepsin B-cleavable dipeptide synthesis
In vitro payload release cytotoxicity
Autoimmunity research
High enantiomeric purity L-citrulline
PAD enzyme activity and antibody recognition
High-throughput SPPS
Reliable DMF solubility and purity
Coupling efficiency and yield consistency

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

397.16377084 Da

Monoisotopic Mass

397.16377084 Da

Heavy Atom Count

29

Wikipedia

Fmoc-L-citrulline

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